Benzyl prop-2-yn-1-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHWCDDVMKYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456565 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120539-91-5 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PROP-2-YN-1-YLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for Benzyl Prop 2 Yn 1 Ylcarbamate
Established Synthetic Pathways
Traditional batch synthesis methods provide a reliable foundation for producing Benzyl (B1604629) prop-2-yn-1-ylcarbamate. These pathways focus on the formation of the carbamate (B1207046) bond through the reaction of propargyl amine derivatives with suitable benzylating agents under controlled conditions.
Carbamate Formation via Reaction of Propargyl Amine Derivatives
The most direct and widely utilized method for synthesizing Benzyl prop-2-yn-1-ylcarbamate is the N-acylation of propargyl amine (prop-2-yn-1-amine). This reaction typically involves treating the amine with benzyl chloroformate. guidechem.com In this process, the nucleophilic amino group of propargyl amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This addition-elimination reaction results in the formation of the stable carbamate linkage and the liberation of hydrochloric acid.
To drive the reaction to completion and neutralize the acidic byproduct, a base is required. guidechem.com The choice of base and solvent is critical for optimizing the yield and purity of the final product. This method is a variation of the well-known Schotten-Baumann reaction, a reliable technique for acylating amines and alcohols.
Utilization of Carbamoylating Agents (e.g., Phosgene (B1210022) Derivatives, Carbonyldiimidazole)
Carbamoylating agents are instrumental in the synthesis of carbamates, with phosgene derivatives being the most traditional reagents. researchgate.netgoogle.com
Phosgene Derivatives: Benzyl chloroformate is the key phosgene derivative for this specific synthesis. It is prepared by reacting benzyl alcohol with phosgene. wikipedia.org The high reactivity of the acyl chloride in benzyl chloroformate makes it an efficient reagent for introducing the benzyloxycarbonyl (Cbz) group onto the propargyl amine. guidechem.com Triphosgene, a solid and safer-to-handle phosgene surrogate, can also be employed to generate the necessary reactive species in situ for carbamate formation. nih.gov
Carbonyldiimidazole (CDI): As a phosgene-free alternative, N,N'-Carbonyldiimidazole (CDI) offers a milder approach. commonorganicchemistry.com The synthesis using CDI is typically a two-step, one-pot process. First, benzyl alcohol reacts with CDI to form an activated imidazolide (B1226674) intermediate. Subsequent addition of propargyl amine to this intermediate leads to the formation of this compound, with imidazole (B134444) as the primary byproduct. researchgate.net This method avoids the generation of strong acids and often proceeds under neutral conditions, as the liberated imidazole can act as a base. commonorganicchemistry.com
Optimized Reaction Conditions and Solvation Effects
The efficiency of this compound synthesis is highly dependent on reaction parameters such as the choice of base, solvent, and temperature. Proper optimization of these conditions is crucial for maximizing yield and minimizing side reactions.
Commonly used bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and organic tertiary amines (e.g., triethylamine, N,N-diisopropylethylamine). guidechem.complos.org The selection of the base often depends on the solvent system. For instance, in biphasic systems like water/dioxane or water/dichloromethane, inorganic bases are effective. rsc.org In anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate, organic amines are typically preferred. wikipedia.org
The solvent plays a critical role in reactant solubility and reaction rate. Aprotic polar solvents are often favored. plos.org The temperature is generally kept low (e.g., 0 °C) during the addition of the reactive chloroformate to control the exothermic reaction and prevent side product formation, after which the reaction may be allowed to warm to room temperature. guidechem.com
| Base | Solvent | Temperature | Key Considerations |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone, Water/Dioxane | Room Temperature to Reflux | Effective in both aqueous and polar aprotic systems; mild and cost-effective. plos.orgrsc.org |
| Sodium Carbonate (Na₂CO₃) | Water | 0 °C to Room Temperature | Commonly used in aqueous Schotten-Baumann conditions. wikipedia.org |
| Triethylamine (TEA) | Dichloromethane (DCM), THF | 0 °C to Room Temperature | Acts as both a base and an acid scavenger in organic solvents. nih.gov |
| N,N-Diisopropylethylamine (DIPEA) | Acetonitrile, THF | 0 °C to Room Temperature | A non-nucleophilic base, useful for preventing side reactions with the electrophile. wikipedia.org |
Modern Synthetic Techniques and Process Intensification
Advances in chemical engineering and automation have led to the development of modern synthetic techniques that offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility.
Continuous Flow Reactor Applications in Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of carbamates, offering enhanced safety and scalability. beilstein-journals.org In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
For carbamate synthesis, flow reactors provide several key benefits:
Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents like phosgene derivatives or managing highly exothermic reactions. beilstein-journals.org
Scalability: Production can be easily scaled up by extending the operational time of the reactor, rather than increasing the size of the reaction vessel.
Efficiency: Rapid mixing and superior heat transfer in microreactors can lead to shorter reaction times and higher yields compared to batch processes. nih.gov
A continuous flow process for carbamate synthesis could involve pumping a stream of propargyl amine and a base through a T-mixer, where it converges with a stream of benzyl chloroformate in a suitable solvent. The resulting mixture would then pass through a heated or cooled coil reactor to ensure complete conversion before collection. nih.gov
Automated Systems for Enhanced Reaction Control and Reproducibility
Automated synthesis systems offer unparalleled control over chemical reactions, leading to higher reproducibility and efficiency. merckmillipore.comsigmaaldrich.com These platforms can precisely manage reagent addition, temperature profiles, stirring rates, and reaction timing, minimizing human error. youtube.com
For the synthesis of this compound, an automated reactor system can perform the following tasks:
Maintain a constant low temperature during the dropwise addition of benzyl chloroformate.
Control the rate of addition to prevent temperature spikes and side reactions.
Automatically proceed to the next step, such as warming to room temperature and stirring for a predefined period.
Modern automated synthesizers often integrate with pre-filled reagent cartridges, which can include reagents for Cbz protection. merckmillipore.com This modular approach simplifies the experimental setup and allows for the rapid synthesis of compound libraries for research and development. The system's ability to log all reaction parameters provides a detailed record, ensuring high reproducibility between batches. youtube.com
Green Chemistry Approaches in Synthesis
The growing emphasis on sustainable practices in chemical synthesis has spurred the development of environmentally benign methodologies. In the context of "this compound" and related compounds, green chemistry principles are being applied to minimize the environmental footprint of their derivatization processes. This involves a shift towards sustainable solvents and reagents that are less toxic, renewable, and allow for milder reaction conditions and easier product isolation.
Development of Sustainable Solvents and Reagents for Derivatization
The derivatization of "this compound" often involves reactions at the terminal alkyne group, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." Traditional approaches to these reactions frequently employ volatile and often toxic organic solvents. Research has demonstrated that sustainable alternatives can not only reduce the environmental impact but also, in some cases, enhance reaction efficiency. nih.govmdpi.com
Sustainable Solvents:
Water: As a solvent, water is non-toxic, non-flammable, and readily available. It has been successfully employed as a medium for CuAAC reactions of various alkynes, including N-protected propargylamines. The use of water can be advantageous due to the hydrophobic effect, which can accelerate reaction rates. Furthermore, water as a solvent simplifies product isolation, often through simple filtration, and opens up possibilities for catalyst recycling. mdpi.com
Glycerol: This biodegradable and non-toxic solvent, derived from renewable resources, is another promising medium for CuAAC reactions. Its high boiling point allows for a wide range of reaction temperatures, and its polar nature can facilitate the dissolution of certain reactants and catalysts. nih.gov
Deep Eutectic Solvents (DESs): These are mixtures of two or more compounds that, at a particular molar ratio, have a melting point significantly lower than that of the individual components. DESs are often biodegradable, have low volatility, and can be prepared from inexpensive and renewable starting materials. They have been shown to be effective media for CuAAC reactions, sometimes even participating in the catalytic cycle and allowing for catalyst recycling. nih.govscispace.com For instance, a common DES is a mixture of choline (B1196258) chloride and urea. researchgate.net
Sustainable Reagents and Catalytic Systems:
The principles of green chemistry also extend to the choice of reagents and catalysts. For the derivatization of "this compound," this includes:
Solvent-Free and Metal-Free Approaches: In some instances, it is possible to conduct reactions without any solvent, which significantly reduces waste. nih.gov Additionally, research into metal-free "click" reactions and other derivatization methods is an active area of investigation, aiming to eliminate the use of potentially toxic heavy metals. nih.gov
Research Findings:
While specific comparative studies on the derivatization of "this compound" in a range of green solvents are not extensively documented in the reviewed literature, the broader research on CuAAC reactions of N-protected propargylamines provides valuable insights. The following interactive data table summarizes representative findings for the CuAAC reaction of similar substrates in different sustainable solvents, illustrating the viability of these green approaches.
Interactive Data Table: Comparison of Sustainable Solvents for CuAAC Reactions of N-Protected Propargylamines
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | CuI | Room Temp | 2-8 | 91-97 | mdpi.com |
| Glycerol | CuI | 25 | 1.5 | ~84 | ub.edu |
| Choline Chloride/Urea (DES) | CuCl | 60 | - | Good | researchgate.net |
| Polyethylene Glycol (PEG) | CuI | 85 | 5 | 93 | nih.gov |
| Solvent-Free | Cu(I)-modified zeolites | 80 | - | Good | mdpi.com |
The data indicates that high yields can be achieved in various sustainable solvents, often under mild conditions. The choice of solvent can influence reaction times and the specific catalytic system required. These findings underscore the potential for developing greener and more sustainable derivatization strategies for "this compound."
Reactivity and Transformational Chemistry of Benzyl Prop 2 Yn 1 Ylcarbamate
Alkyne-Initiated Transformations
The terminal C≡C triple bond in Benzyl (B1604629) prop-2-yn-1-ylcarbamate is the focal point for its most significant chemical transformations. This functionality allows it to participate in a range of addition, cyclization, and coupling reactions, making it a valuable building block in organic synthesis.
Huisgen Cycloaddition Reactions (Click Chemistry) in Heterocyclic Synthesis
The terminal alkyne of Benzyl prop-2-yn-1-ylcarbamate is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and atom-economical route to 1,4-disubstituted 1,2,3-triazole heterocycles. nih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. The propargyl carbamate (B1207046) motif is frequently used to install an alkyne handle onto molecules for subsequent functionalization via this click reaction. nih.gov
In a typical transformation, this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent or by using a copper(I) salt directly, to exclusively yield the 1,4-disubstituted triazole isomer.
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Benzyl Azide | CuI, Et₃N | Benzyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)carbamate |
Cycloisomerization Reactions and Mechanistic Investigations
N-propargylamides and related carbamates are valuable substrates for metal-catalyzed cycloisomerization reactions, where the alkyne is activated towards intramolecular nucleophilic attack. acs.org These reactions provide powerful pathways for the synthesis of various nitrogen- and oxygen-containing heterocycles.
Silver(I) salts are effective catalysts for activating the alkyne bond of N-propargylamides and carbamates, facilitating intramolecular cyclization. acs.org The mechanism involves the coordination of the Ag(I) ion to the alkyne, rendering it more electrophilic and susceptible to attack by an intramolecular nucleophile. For substrates containing an appropriately positioned carbonyl group, this can lead to the formation of five- or six-membered rings. Research on related N-propargylamides has shown that this methodology can be used to construct complex fused heterocyclic systems, such as furanyl-fused pyrrolidinones and dihydrofuranones. acs.org
The regioselectivity of the cyclization is controlled by the length of the tether connecting the nucleophile and the alkyne, which dictates the size of the ring being formed (endo vs. exo cyclization). In silver-catalyzed reactions of N-propargylamides, the regiochemical outcome is typically governed by the formation of a thermodynamically stable five-membered ring. For instance, the cyclization of N-propargyl-3-oxobutanamides proceeds via a 5-endo-dig pathway, where the enol oxygen attacks the terminal carbon of the silver-activated alkyne. acs.org The stereoselectivity of these reactions can be influenced by the substrate and reaction conditions, though specific studies on the diastereoselectivity for this compound derivatives are not extensively detailed in the literature.
Table 2: Silver-Catalyzed Cycloisomerization of N-Propargylamide Systems
| Substrate Class | Catalyst | Nucleophile | Resulting Heterocycle |
| N-propargyl-3-oxobutanamides | Ag(I) salts | Enol Oxygen | Dihydrofuranones |
| N'-propargylureas | Ag(I) salts | Amide Nitrogen | Tetrasubstituted 2-Imidazolones |
Ruthenium-Catalyzed Alkyne Cyclotrimerization
The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene (B151609) derivatives. Ruthenium catalysts, such as CpRuCl(cod) (Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene), are particularly effective for this transformation. scilit.comresearchgate.net This methodology is tolerant of numerous functional groups, including amines and esters, making this compound a suitable substrate. scilit.com The reaction can proceed via the intermolecular trimerization of three molecules of the monoalkyne to yield a symmetrically substituted benzene ring. The mechanism is believed to involve the formation of a ruthenacycle intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring. scilit.com
Table 3: Ruthenium-Catalyzed [2+2+2] Cyclotrimerization
| Reactant | Catalyst | Product |
| This compound (3 equiv.) | Cp*RuCl(cod) | 1,2,4- or 1,3,5-Tris(((benzyloxycarbonyl)amino)methyl)benzene |
Oxidative α,ω-Diyne Coupling for Macrocyclization
The oxidative homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a fundamental reaction for the synthesis of 1,3-diynes. rsc.orgorganic-chemistry.org This reaction can be adapted for macrocyclization when applied to a linear precursor containing two terminal alkyne groups (an α,ω-diyne). nih.gov While this compound is a mono-alkyne, its terminal propargyl group is the key reactive moiety in these couplings. For macrocyclization to occur, a suitable α,ω-diyne precursor bearing carbamate functionalities would be required. The coupling is typically mediated by a copper(I) or copper(II) catalyst in the presence of a base, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), and an oxidant, often oxygen from the air. rsc.orgnih.gov This method provides a direct route to macrocycles containing the rigid 1,3-diyne linker, which is a valuable structural motif in supramolecular chemistry and materials science. nih.gov
Table 4: Representative Glaser-Hay Conditions for Macrocyclization
| Substrate Type | Catalyst System | Resulting Structure |
| Linear α,ω-Diyne | CuCl/TMEDA or Cu(OAc)₂ | Macrocyclic 1,3-Diyne |
Reactivity of the Carbamate Moiety
The carbamate group in this compound possesses a distinct reactivity profile, primarily centered around the electrophilic nature of its carbonyl carbon. This reactivity allows for transformations involving both nucleophilic substitution and catalyzed transfer reactions.
Nucleophilic Substitution Reactions at the Carbamate Group
Nucleophilic substitution at the carbamate carbonyl proceeds through a characteristic addition-elimination mechanism, often referred to as nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This step breaks the carbonyl π-bond and forms a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of a leaving group. slideshare.netchemistrytalk.org
Nucleophilic Attack: A nucleophile adds to the carbonyl carbon of the carbamate.
Formation of a Tetrahedral Intermediate: A short-lived intermediate is formed where the carbonyl carbon is sp³ hybridized.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which could be the benzyloxy group or the propargylamino moiety, depending on the reaction conditions and the nature of the nucleophile.
Carbamates are generally considered to be relatively stable and less reactive towards nucleophiles compared to other carboxylic acid derivatives like acyl chlorides or anhydrides. chemistrytalk.org Their reactivity is more comparable to that of esters. For instance, studies on the selective deblocking of related compounds have shown that propargyl carbonates are more readily cleaved by nucleophiles like tetrathiomolybdate than propargyl carbamates, highlighting the greater stability of the carbamate functional group. organicchemistrytutor.com This stability makes the carbamate group a reliable protecting group for amines in many synthetic contexts.
Rhodium-Catalyzed Carbamate Transfer to Sulfoxides
A significant transformation involving the carbamate moiety is its rhodium-catalyzed transfer to sulfoxides, which provides a direct route to N-protected sulfoximines. researchgate.netresearchgate.netlibretexts.org This reaction is particularly valuable as sulfoximines are increasingly important motifs in medicinal chemistry. nih.govlumenlearning.com For this compound (or more commonly, the simpler prop-2-yn-1-ylcarbamate), this reaction installs a propargyl carbamate group onto a sulfoxide, furnishing a product with a terminal alkyne handle suitable for further modifications, such as "click chemistry". researchgate.netnih.gov
The reaction is typically carried out using a rhodium catalyst, such as Rh₂(esp)₂, in the presence of an oxidant like (diacetoxyiodo)benzene (PhI(OAc)₂) and a base such as magnesium oxide (MgO). researchgate.netnih.gov The general procedure involves stirring a mixture of the sulfoxide, the carbamate, the oxidant, the base, and the rhodium catalyst in a suitable solvent like toluene. researchgate.netnih.gov Improved reaction conditions have been developed to enhance the yields, especially for carbamates containing unsaturated functionality like the propargyl group. researchgate.netnih.gov
The scope of this transformation has been demonstrated with various sulfoxides, leading to the corresponding sulfoximine propargyl carbamates in good to excellent yields.
| Sulfoxide Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl phenyl sulfoxide | Prop-2-yn-1-yl (methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | 85 | nih.gov |
| Methyl p-tolyl sulfoxide | Prop-2-yn-1-yl (methyl(oxo)(p-tolyl)-λ⁶-sulfaneylidene)carbamate | 82 | researchgate.net |
| (4-Methoxyphenyl)(methyl)sulfoxide | Prop-2-yn-1-yl ((4-methoxyphenyl)(methyl)(oxo)-λ⁶-sulfaneylidene)carbamate | 76 | nih.gov |
| Benzyl phenyl sulfoxide | Prop-2-yn-1-yl (benzyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | 74 | nih.gov |
| Cyclopropyl phenyl sulfoxide | Prop-2-yn-1-yl (cyclopropyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | 70 | nih.gov |
Propargyl Group Functionalization
The propargyl group, characterized by its terminal alkyne, is a versatile functional handle that can undergo a wide array of chemical transformations. This allows for the extensive functionalization of this compound at the carbon-carbon triple bond.
Oxidation Reactions
The terminal alkyne of the propargyl group is susceptible to oxidation, leading to the formation of different carbonyl-containing compounds depending on the reagents and conditions employed.
One common oxidative transformation is hydroboration-oxidation . The reaction of the terminal alkyne with a sterically hindered borane reagent, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with alkaline hydrogen peroxide (H₂O₂/NaOH), results in the anti-Markovnikov addition of water across the triple bond. libretexts.orgchemistrysteps.com This process initially forms an enol, which rapidly tautomerizes to the more stable aldehyde. libretexts.orgchemistrysteps.com
Reaction: R-C≡CH → R-CH₂-CHO
Reagents: 1. Disiamylborane (Sia₂BH) or 9-BBN; 2. H₂O₂, NaOH
Alternatively, strong oxidative cleavage of the alkyne can lead to the formation of a carboxylic acid. While ozonolysis is a common method for cleaving internal alkynes, terminal alkynes can be oxidized to carboxylic acids using reagents like potassium permanganate (KMnO₄) under appropriate conditions.
Reduction Reactions
The triple bond of the propargyl group can be fully or partially reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions dictates the final product.
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with two equivalents of hydrogen gas (H₂) results in the complete reduction of the alkyne to the corresponding alkane. organicchemistrytutor.comlibretexts.orglumenlearning.com This converts the propargyl group into a propyl group.
Product: Benzyl propylcarbamate
Reagents: H₂, Pd/C (or Pt, or Raney-Ni)
Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is used. Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead acetate and quinoline, facilitates the syn-addition of one equivalent of H₂, selectively producing the cis-alkene. lumenlearning.comopenstax.org
Product: Benzyl (Z)-allylcarbamate
Reagents: H₂, Lindlar's catalyst
Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C), can be employed to generate the trans-alkene. openstax.orgyoutube.com The mechanism involves a radical anion intermediate, and the thermodynamic preference for the trans-vinylic anion intermediate directs the stereochemical outcome. openstax.orgyoutube.com
Product: Benzyl (E)-allylcarbamate
Reagents: Na (or Li), NH₃ (l)
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Complete Hydrogenation | H₂, Pd/C (or Pt, Ni) | Propyl (Alkane) | libretexts.orglumenlearning.com |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-Allyl (Alkene) | lumenlearning.comopenstax.org |
| Partial Hydrogenation (trans) | Na, NH₃ (l) | trans-Allyl (Alkene) | openstax.orgyoutube.com |
Hydroamination Reactions
Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond of the propargyl group. This reaction provides an efficient pathway to synthesize nitrogen-containing heterocyclic structures. For propargylic carbamates, intramolecular hydroamination can be achieved using transition metal catalysts.
An effective methodology has been developed for the palladium-catalyzed intramolecular cyclization of propargylic carbamates. openstax.org Using a catalytic system of palladium(II) acetate (Pd(OAc)₂) and tetrabutylammonium acetate (n-Bu₄NOAc) in a solvent like 1,2-dichloroethane (DCE) at room temperature, these compounds can be converted into 5-exo cyclized products. openstax.org This reaction forms substituted oxazolidinone rings, which are valuable scaffolds in organic synthesis and medicinal chemistry. The process is highly regioselective, favoring the formation of the five-membered ring over the alternative 6-endo cyclization product. openstax.org
Applications in Materials Science and Polymer Chemistry
Polymer Chemistry Applications
The application of benzyl (B1604629) prop-2-yn-1-ylcarbamate in polymer chemistry is primarily centered on the reactivity of its terminal alkyne group. This functional group is a key substrate for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne radical additions. rsc.orgsigmaaldrich.com These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide variety of other functional groups, making them ideal for polymer synthesis and modification.
The carbamate (B1207046) and benzyl groups also play significant roles. The carbamate linkage provides specific chemical and physical properties to the resulting polymer, while the benzyl group can serve as a protective group that can be removed to reveal a primary amine for further functionalization. This multi-functional nature allows for the creation of complex and highly tailored polymer architectures.
Research has demonstrated the synthesis of various functional polymers incorporating alkyne groups. For instance, propargyl-functional poly(carbonate)s have been synthesized via organocatalytic ring-opening polymerization. rsc.orgscispace.com These polymers, containing pendant alkyne groups similar to that in benzyl prop-2-yn-1-ylcarbamate, can be readily modified post-polymerization. This approach allows for the creation of a single polymeric scaffold that can be diversified with various functional molecules. rsc.org
Table 1: Key Reactions in the Application of Alkyne-Functionalized Monomers
| Reaction Type | Description | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. sigmaaldrich.com | High yield, mild conditions, high functional group tolerance. |
| Thiol-Yne Radical Addition | A radical-mediated reaction between a thiol and an alkyne, which can proceed via a stepwise addition mechanism. | High efficiency, can be initiated by light or heat, leads to multifunctionalization. |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Forms carbon-carbon bonds, useful for creating conjugated polymers. oup.com |
Role as a Functional Monomer
This compound can act as a functional monomer in various polymerization processes. Its alkyne group can be either preserved during polymerization to serve as a site for post-polymerization modification or can directly participate in the polymerization itself. oup.commdpi.com
When used in chain-growth polymerizations like Atom Transfer Radical Polymerization (ATRP), an initiator containing the this compound moiety could be employed. More commonly, a monomer bearing this functionality would be copolymerized with other monomers. This incorporates the alkyne group as a pendant side chain along the polymer backbone. These pendant groups are then readily accessible for subsequent functionalization, allowing for the attachment of a wide range of molecules, including biomolecules, fluorescent tags, or other polymers. acs.org
In step-growth polymerizations, bifunctional monomers containing alkyne groups can be used to create linear polymers. For example, monomers with two alkyne groups, or one alkyne and another reactive group, can be polymerized through reactions like the aforementioned CuAAC or Sonogashira coupling. oup.comresearchgate.net This approach is particularly useful for the synthesis of conjugated polymers with interesting optoelectronic properties. oup.com
The development of alkyne-containing monomers has been a significant area of research, leading to the creation of polymers with precisely controlled architectures and functionalities. mdpi.comacs.org The use of monomers like this compound allows for a modular approach to polymer synthesis, where a base polymer is first created and then "clicked" with various functional groups to tailor its properties for specific applications.
Integration into Advanced Material Architectures
The ability to precisely introduce functionality through the use of this compound and similar monomers has enabled their integration into a variety of advanced material architectures.
Block Copolymers: By using controlled polymerization techniques, well-defined polymer blocks with pendant alkyne groups can be synthesized. These can then be "clicked" to another polymer block containing a complementary functional group (e.g., an azide) to form well-defined block copolymers. rsc.org These materials can self-assemble into nanoscale structures with applications in areas such as drug delivery and nanolithography.
Dendrimers and Hyperbranched Polymers: The high efficiency of click chemistry makes it an excellent tool for the construction of complex, highly branched architectures like dendrimers. researchgate.net Monomers with multiple alkyne or azide functionalities can be used in iterative reaction steps to build up these structures. The alkyne group of this compound could be incorporated into the periphery of such structures, providing sites for surface functionalization.
Surface Modification and Biomaterials: Surfaces can be functionalized with molecules that can participate in click reactions. For example, a surface can be modified to have azide groups, and then a polymer synthesized using this compound can be "clicked" onto the surface. This is a powerful method for creating biocompatible coatings, sensors, and other functional surfaces. The carbamate group, in particular, is a feature in various biomaterials and pharmaceuticals, and its inclusion in polymer structures can be advantageous for biomedical applications. acs.orgmdpi.com
Metal-Organic Frameworks (MOFs): Functional linkers are a key component of MOFs. A linker containing a propargyl carbamate group has been used to synthesize a copper-based MOF. rsc.orgunipd.it The terminal alkyne group in such a structure is intended to be available for further reactions, such as supporting gold species for catalytic applications. rsc.orgunipd.it This demonstrates the potential for integrating the functionality of this compound into crystalline, porous materials.
Self-Immolative Polymers (SIPs): These are polymers that can depolymerize in response to a specific trigger. Poly(benzyl carbamate)s are a known class of SIPs. annualreviews.org While not directly self-immolative itself, the carbamate linkage of this compound is a structural feature of this class of materials, suggesting its potential use in the design of new stimuli-responsive polymers.
Advanced Spectroscopic and Computational Characterization for Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Benzyl (B1604629) prop-2-yn-1-ylcarbamate. Each method offers unique insights into the molecule's architecture and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Benzyl prop-2-yn-1-ylcarbamate in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The signals for the aromatic protons of the benzyl group typically appear in the downfield region, while the methylene (B1212753) and methine protons are found in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom, offering insights into their hybridization and connectivity. The carbonyl carbon of the carbamate (B1207046) group is characteristically found at a lower field compared to the other sp² and sp³ hybridized carbons.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C₆H₅-CH ₂ | 5.14 (s, 2H) | 67.2 |
| -CH ₂-NH | 3.94 (d, J=2.4 Hz, 2H) | 30.0 |
| C≡CH | 2.25 (t, J=2.4 Hz, 1H) | 71.8 |
| C ₆H₅- | 7.30-7.40 (m, 5H) | 128.0, 128.1, 128.5, 136.2 |
| C =O | - | 155.8 |
| C ≡CH | - | 79.9 |
| NH | 5.0 (br s, 1H) | - |
Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Coupling constants (J) are given in Hertz (Hz). The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.
2D NMR Spectroscopy (COSY, HSQC, HMBC): While specific 2D NMR data for this compound is not widely available in the literature, these techniques are crucial for confirming structural assignments.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, such as the coupling between the propargylic methylene protons and the terminal alkyne proton.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, for instance, connecting the methylene proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would identify longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity across the carbamate linkage, for example, by showing a correlation between the benzylic protons and the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (carbamate) | Stretching | ~3300 |
| C≡C-H (terminal alkyne) | C-H Stretching | ~3290 |
| C-H (aromatic) | Stretching | ~3030 |
| C-H (aliphatic) | Stretching | ~2950 |
| C≡C (alkyne) | Stretching | ~2120 |
| C=O (carbamate) | Stretching | ~1715 |
| C-N (carbamate) | Stretching | ~1250 |
| C-O (ester) | Stretching | ~1030 |
The presence of a sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the carbamate. The terminal alkyne is identified by its characteristic C-H stretch at approximately 3290 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹. The strong absorption band around 1715 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the carbamate.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (189.21 g/mol ).
Under electron ionization (EI), the molecule undergoes fragmentation, leading to a characteristic pattern of fragment ions. Common fragmentation pathways for benzyl carbamates include:
Loss of the benzyl group: Cleavage of the O-CH₂ bond can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds.
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments is another common pathway.
Cleavage of the propargyl group: Fragmentation can also occur at the propargyl moiety.
| Fragment Ion (m/z) | Possible Structure/Loss |
| 189 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 108 | [M - C₇H₇]⁺ |
| 145 | [M - CO₂]⁺ |
X-Ray Crystallography for Solid-State Structural Determination
As of the current literature, a crystal structure of this compound has not been reported. X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Such data would be invaluable for understanding its packing in the solid state and for validating computational models. For related benzyl carbamate derivatives, X-ray diffraction studies have confirmed the planar nature of the carbamate group and have detailed the hydrogen-bonding networks that dictate their crystal packing. researchgate.netscirp.org
In Situ Spectroscopic Monitoring of Reaction Progress
While specific studies on the in-situ spectroscopic monitoring of reactions involving this compound are not extensively documented, techniques such as in-situ FTIR or NMR spectroscopy could be employed to follow its formation or subsequent reactions in real-time. For example, during its synthesis from benzyl chloroformate and propargylamine (B41283), one could monitor the disappearance of the chloroformate C=O stretch and the appearance of the carbamate C=O and N-H stretches in the IR spectrum. This would allow for the optimization of reaction conditions and a deeper understanding of the reaction kinetics and mechanism.
Computational Chemistry Approaches
Computational chemistry offers a powerful tool to complement experimental data and to predict the properties of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule.
For similar benzyl carbamate systems, computational studies have been employed to:
Predict Spectroscopic Data: DFT calculations can predict IR and NMR spectra, which can aid in the interpretation of experimental data.
Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. For a related compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO-LUMO energy gap was found to be 4.0319 eV. nih.gov
Model Reaction Mechanisms: Computational methods can be used to investigate the transition states and energy profiles of reactions involving the carbamate, providing insights into reaction pathways and selectivity. scirp.org
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental methods alone, thus offering a comprehensive characterization of this compound.
Quantum Chemical Calculations for Reaction Path Modeling
Quantum chemical calculations are instrumental in modeling the reaction paths of molecules like this compound. These computational methods allow for the exploration of potential energy surfaces, providing insights into the mechanisms of chemical reactions. For instance, in reactions involving the propargyl moiety, such as the recombination of propargyl radicals to form benzene (B151609), quantum chemical calculations at levels like QCISD(T)/6-311G(d,p) have been used to analyze complex reaction pathways. researchgate.net Such studies can uncover novel routes on the potential energy surface, identifying various intermediates and transition states that are experimentally challenging to isolate and characterize. researchgate.net
In the context of carbamate synthesis and reactions, computational modeling helps in understanding the energetic feasibility of proposed mechanisms. For example, DFT calculations have been employed to study the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirming that the direct reaction is not spontaneous and requires a catalyst. researchgate.net These calculations can elucidate detailed mechanistic pathways, including ligand dissociation, intermediate formation, and hydrogenation steps. researchgate.net By mapping out the energy profile of a reaction, researchers can predict the most likely reaction pathway and identify rate-determining steps.
Prediction of Intermediates and Transition States
A significant advantage of quantum chemical calculations is their ability to predict the structures and energies of transient species like reaction intermediates and transition states. In the study of carbamate formation, for instance, different mechanistic possibilities, such as the zwitterion and termolecular mechanisms, have been investigated. uregina.ca Semicontinuum solvation models can be used to accurately model the stabilization of ionic intermediates and transition states by polar solvents, which is crucial for reactions in solution. uregina.ca
For reactions involving the propargyl group, computational studies have identified various intermediates in complex reactions. For example, in the gas-phase synthesis of benzene from propargyl radicals, initial complexes formed by tail-to-tail, head-to-head, or head-to-tail recombination are predicted through simulations. nih.gov Detailed mechanistic experiments and DFT calculations on the enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes suggest the generation of an η3-propargyl/allenyl Ir intermediate. nih.gov The identification of such intermediates is key to understanding the reaction mechanism and controlling the stereochemical outcome. nih.gov
Optimization of Reaction Conditions (Solvent Polarity, Catalyst Loading, Temperature)
Computational chemistry plays a crucial role in optimizing reaction conditions by providing a molecular-level understanding of how factors like solvent polarity, catalyst loading, and temperature influence reaction outcomes. For the synthesis of benzyl carbamates, for example, the choice of solvent and base is critical. uantwerpen.be While experimental screening of these parameters is common, computational models can offer predictive insights, reducing the experimental effort required.
In the context of Pd-catalyzed cross-coupling reactions to form benzyl derivatives, computational modeling of the catalyst's activation reaction through DFT calculations can provide mechanistic details. researchgate.net This understanding can guide the selection of ligands or alternative palladium-based catalysts to enhance efficiency. researchgate.net Furthermore, statistical methods like the analysis of variance (ANOVA) can be combined with experimental data to quantitatively evaluate the effects of various reaction parameters and propose optimal conditions. acs.org For reactions involving carbamates, computational studies have shown that solute-solvent interactions must be accurately modeled to correctly predict reactivity trends, highlighting the importance of considering the solvent environment in reaction optimization. researchgate.net
Density Functional Theory (DFT) for Mechanistic Analysis and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for the mechanistic analysis and geometry optimization of molecules like this compound. DFT calculations can provide valuable information about the electronic structure, stability, and reactivity of chemical systems. For example, in the study of Au-catalyzed propargyl ester reactions, a comprehensive DFT study was able to explain the experimentally observed chemoselectivity by considering all possible reaction pathways. frontiersin.org
DFT is also extensively used for the geometry optimization of molecules, determining their most stable three-dimensional structures. In a study of ethyl benzyl carbamates, geometry optimization was performed using various basis functions, and the calculated vibrational frequencies were compared with experimental data to validate the computational methods. scirp.orgscirp.org For propargyl-containing compounds, DFT analysis has been used to investigate their structures, electronic character, stability, and fluxionality. researchgate.net These calculations can confirm structural features and provide insights into the distribution of charge and the nature of frontier molecular orbitals, which are crucial for understanding reactivity. researchgate.net
Below is a table summarizing representative DFT functionals and basis sets used in the computational analysis of carbamates and related compounds. scirp.orgscirp.org
| Functional | Basis Set | Application |
| B3LYP | 6-31+G(d) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311+G(d,p) | Geometry Optimization, Electronic Properties |
| PBEPBE | 6-31+G(d) | Geometry Optimization |
| BVP86 | 6-31+G(d) | Geometry Optimization |
| ωB97x-D | 6-311+G(d,p)/SMD | Enantioselective Propargylic Silylation |
Conformer Generation and Non-Covalent Interaction (NCI) Plots
Understanding the conformational landscape of a molecule is essential for predicting its properties and reactivity. For benzyl derivatives, computational methods can be used to generate different conformers and determine their relative stabilities. Quantum Theory of Atoms in Molecules (QTAIM) analysis on DFT-calculated electron densities has been used to explain the conformational preferences of benzyl derivatives, suggesting that the preference for a particular conformation is related to minimizing steric repulsion. nih.gov
Non-Covalent Interaction (NCI) plots are a powerful visualization tool for identifying and characterizing weak interactions within and between molecules. nih.gov The NCI index is based on the electron density and its derivatives and can reveal interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov For benzyl carbamate, the crystal packing and interaction energies have been analyzed, revealing that the molecules form layers connected by C-H···π interactions. nih.gov NCI analysis would be instrumental in visualizing these and other non-covalent interactions that govern the supramolecular assembly of this compound. The table below outlines the types of non-covalent interactions that can be visualized using NCI plots.
| Interaction Type | Description | Color in NCI Plot (Typical) |
| Hydrogen Bonds | Strong, attractive interactions involving a hydrogen atom and an electronegative atom. | Blue |
| Van der Waals Forces | Weak, attractive or repulsive forces between molecules. | Green |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Red |
Future Directions and Emerging Research Avenues
Expanding the Scope of Catalytic Transformations
The reactivity of the propargyl group in Benzyl (B1604629) prop-2-yn-1-ylcarbamate is a key area for future catalytic explorations. While it has been utilized in the preparation of ligands for asymmetric gold catalysis, its direct participation in a broader range of catalytic transformations is an emerging field of interest. chemicalbook.com
One promising avenue is its use in cycloaddition reactions . The terminal alkyne is an ideal handle for [2+2+2] cycloadditions, which are powerful methods for constructing substituted aromatic and heterocyclic rings. researchgate.net Future work could explore the use of various transition metal catalysts, such as cobalt or iridium, to facilitate the cycloaddition of Benzyl prop-2-yn-1-ylcarbamate with other alkynes or nitriles, leading to novel and complex molecular architectures. The development of continuous flow systems for these cycloadditions could also offer advantages in terms of safety, scalability, and reaction control. nih.gov
Another area of significant potential is in cycloisomerization reactions . Gold and other transition metal catalysts can activate the alkyne moiety, enabling intramolecular reactions to form various heterocyclic structures. For instance, derivatives of N-tosylpropargyl amines have been shown to undergo gold(III)-catalyzed propargylic substitution followed by cycloisomerization to produce poly-substituted furans. mdpi.com Similar strategies could be applied to this compound to synthesize novel oxygen- and nitrogen-containing heterocycles. The mechanism of such transformations, including the potential for carboxylative cyclization in the presence of CO2, is an active area of investigation. osti.gov
Furthermore, the development of catalytic systems that can selectively transform the propargyl group in the presence of the carbamate (B1207046) and benzyl functionalities will be crucial. This includes exploring its use in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to generate libraries of complex propargylamines. nih.govnih.gov The palladium-catalyzed cyclization of propargylamines to form quinolines is another example of a valuable transformation that could be adapted for this compound. nih.govmdpi.com
A summary of potential catalytic transformations for this compound is presented below:
| Catalytic Transformation | Potential Products | Catalyst Examples |
| [2+2+2] Cycloaddition | Substituted pyridines, benzenes | Co, Ir |
| Cycloisomerization | Furans, oxazoles, pyrroles | Au, Pd |
| A³ Coupling | Complex propargylamines | Cu, Au |
| Carboxylative Cyclization | Oxazolidinones | Au |
Exploration of Novel Biological Targets and Mechanisms of Action
The propargylamine (B41283) scaffold is a well-established pharmacophore found in several approved drugs, particularly inhibitors of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov The presence of the propargylamine moiety in this compound makes it and its derivatives promising candidates for the development of new therapeutic agents.
Future research will likely focus on the design and synthesis of analogs of this compound as potential MAO inhibitors . The N-propargyl group is known to act as a mechanism-based inactivator of MAO by covalently binding to the flavin cofactor. researchgate.net Studies on related N-substituted propargylamines have shown that structural modifications can lead to a complete inversion of selectivity between MAO-A and MAO-B, highlighting the potential for fine-tuning the inhibitory profile. nih.gov
Beyond MAO, the exploration of other biological targets is a key future direction. For example, derivatives of N-benzyl-N-methylprop-2-yn-1-amine have been investigated for their activity against β-secretase, another important enzyme in Alzheimer's disease pathology. researchgate.net The carbamate functionality in this compound could also be exploited to modulate the physicochemical properties and biological activity of such inhibitors.
The development of multifunctional ligands, where the this compound scaffold is combined with other pharmacophores, is another promising strategy. This could lead to compounds that can interact with multiple targets involved in a particular disease, potentially offering enhanced therapeutic efficacy.
| Potential Biological Target | Therapeutic Area | Rationale |
| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Diseases | Propargylamine is a known MAO inhibitor pharmacophore. |
| β-Secretase (BACE1) | Alzheimer's Disease | Analogs have shown inhibitory activity. |
| Other enzymes and receptors | Various | The versatile scaffold allows for diverse modifications. |
Integration into Advanced Functional Materials
The alkyne functionality of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. The "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for incorporating this molecule into larger structures. nih.gov
Future research could focus on the synthesis of linear and cross-linked polymers using this compound as a key building block. For instance, it could be copolymerized with other monomers to create materials with tailored thermal, mechanical, and optical properties. The synthesis of polymers based on benzyl methacrylate has been explored, and similar approaches could be applied to this compound. researchgate.net The resulting polymers could find applications in areas such as coatings, adhesives, and specialty plastics.
The incorporation of this compound into bio-inspired polymers is another exciting avenue. For example, copolymers based on vinylbenzyl thymine have been synthesized to mimic the structure of DNA. researchgate.net The functional groups in this compound could be used to create polymers with specific recognition capabilities or self-assembly properties.
Furthermore, the molecule could be used to functionalize surfaces and nanoparticles . The alkyne group can be readily attached to azide-modified surfaces through click chemistry, allowing for the creation of functionalized materials with controlled surface properties. These materials could have applications in sensing, catalysis, and biomedical devices.
| Material Type | Synthetic Strategy | Potential Application |
| Linear Polymers | Friedel-Crafts Polycondensation | High-performance plastics |
| Cross-linked Polymers | Cycloaddition Polymerization | Thermosets, coatings |
| Bio-inspired Materials | Copolymerization | Drug delivery, sensors |
| Functionalized Surfaces | Click Chemistry | Catalysis, biomedical devices |
Development of More Sustainable and Efficient Synthetic Routes
The development of green and sustainable synthetic methods is a critical aspect of modern chemistry. Future research on this compound will undoubtedly focus on creating more environmentally friendly and efficient ways to produce this valuable compound.
A key area of interest is the development of catalytic routes that avoid the use of hazardous reagents . For instance, the synthesis of propargylamines can be achieved using heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MOFs), which offer advantages in terms of reusability and reduced waste. nih.govnih.gov Applying such catalytic systems to the synthesis of this compound could significantly improve the sustainability of its production.
Another promising approach is the use of atom-economical reactions . The direct conversion of N-alkylamines to N-propargylamines through C-H activation is an example of a highly efficient transformation that minimizes the formation of byproducts. nih.gov Exploring similar C-H activation strategies for the synthesis of this compound would be a significant advancement.
The use of sustainable solvents and reaction conditions is also a priority. This includes exploring solvent-free reactions or the use of greener solvents like water or ionic liquids. Additionally, the development of synthetic routes that operate at lower temperatures and pressures would reduce the energy consumption of the process.
Finally, the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation can improve efficiency and reduce waste. For example, sustainable routes towards urazole compounds, which also contain a carbamate-like structure, have been developed using one-pot procedures that avoid the use of isocyanates. rsc.org Similar strategies could be envisioned for the synthesis of this compound.
| Sustainability Approach | Key Features |
| Heterogeneous Catalysis | Reusable catalysts, reduced waste |
| C-H Activation | High atom economy, fewer steps |
| Green Solvents | Reduced environmental impact |
| One-Pot Synthesis | Increased efficiency, less purification |
Q & A
Q. What are the recommended methods for synthesizing Benzyl prop-2-yn-1-ylcarbamate?
A common approach involves reacting prop-2-yn-1-amine with benzyl chloroformate or a benzyl-protecting reagent under anhydrous conditions. For example, tert-butyl analogs are synthesized using THF as a solvent and (BOC)₂O as a coupling agent, followed by purification via column chromatography with gradient elution (hexane/EtOAc) . Adaptations for the benzyl derivative may require adjusting protecting groups and reaction times.
Q. What safety precautions should be taken when handling this compound?
Although not classified as hazardous, standard laboratory safety protocols apply:
- Avoid skin/eye contact and inhalation of vapors.
- Use personal protective equipment (gloves, goggles) and work in a well-ventilated fume hood.
- Store in tightly sealed containers in dry, cool conditions to prevent electrostatic discharge .
Q. Which analytical techniques are suitable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H NMR in CDCl₃ to confirm substituents (e.g., propargyl protons at δ 2.15 ppm and benzyl groups at δ 4.70 ppm) .
- X-ray Crystallography : For structural elucidation, using programs like SHELXL for refinement .
- GC Analysis : To verify purity (≥98% as per similar carbamate standards) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Variables to test include:
- Catalysts : Evaluate Lewis acids (e.g., polyphosphoric acid) to enhance coupling efficiency, as seen in benzyl ether rearrangements .
- Solvent Systems : Compare polar aprotic solvents (e.g., DMF) with THF for solubility and reaction kinetics.
- Temperature : Controlled heating (e.g., 40–60°C) may accelerate amine activation while minimizing side reactions.
Q. What challenges arise in resolving the crystal structure of this compound?
Challenges include:
Q. How does the propargyl group influence reactivity in nucleophilic substitutions?
The electron-deficient sp-hybridized carbon in the propargyl group enhances electrophilicity, making it susceptible to nucleophilic attack. Comparative studies with benzyl isothiocyanate suggest that steric hindrance from the benzyl carbamate may moderate reactivity, requiring tailored conditions (e.g., base strength, solvent polarity) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
- Computational Modeling : Use DFT calculations to predict NMR shifts or optimize crystal packing.
- Repeat Experiments : Reproduce synthesis and characterization under controlled conditions to identify procedural variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
